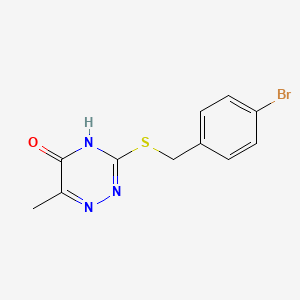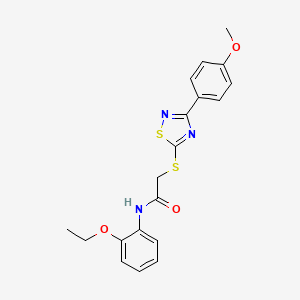![molecular formula C9H13ClN2O2 B2910302 2-Methyl-5,6,7,8-tetrahydro-imidazo[1,2-A]pyridine-6-carboxylic acid hcl CAS No. 2228161-16-6](/img/structure/B2910302.png)
2-Methyl-5,6,7,8-tetrahydro-imidazo[1,2-A]pyridine-6-carboxylic acid hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-Methyl-5,6,7,8-tetrahydro-imidazo[1,2-A]pyridine-6-carboxylic acid hcl” is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Chemical Reactions Analysis
Imidazopyridines are synthesized through various chemical reactions including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The specific chemical reactions involving “this compound” are not explicitly mentioned in the available resources.作用机制
The mechanism of action of THIP involves its activation of GABA(A) receptors. GABA(A) receptors are ionotropic receptors that are involved in regulating the activity of neurotransmitters in the brain. Activation of GABA(A) receptors by THIP leads to an increase in chloride ion influx into neurons, which can lead to hyperpolarization of the neuron and a decrease in overall neural activity. This can have a variety of effects on brain function, including reducing anxiety and promoting sleep.
Biochemical and Physiological Effects
THIP has been shown to have a variety of biochemical and physiological effects in animal models. Studies have demonstrated that THIP can reduce anxiety-like behavior in rats and mice, and can improve sleep quality in animal models. THIP has also been shown to have anticonvulsant effects in animal models of epilepsy.
实验室实验的优点和局限性
THIP has several advantages and limitations for use in lab experiments. One advantage is that it is a well-established compound with a known synthesis method, making it readily available for use in experiments. THIP also has a relatively low toxicity profile, making it safe for use in animal models. However, THIP has limitations in that it has a relatively short half-life in the body, meaning that it may not be effective for long-term treatment of conditions.
未来方向
There are several potential future directions for research on THIP. One area of interest is exploring its potential use in treating anxiety and related disorders. THIP has been shown to be effective in reducing anxiety-like behavior in animal models, and further research is needed to determine its potential use in humans. Another area of interest is exploring its potential use in treating epilepsy. THIP has been shown to have anticonvulsant effects in animal models, and further research is needed to determine its potential use in humans. Finally, there is potential for further optimization of the synthesis of THIP to improve its yield and purity.
合成方法
THIP can be synthesized through a multi-step process involving the reaction of various starting materials. The synthesis typically involves the reaction of an imidazole derivative with an alpha-bromo ketone, followed by a reduction step to produce the final product. The synthesis of THIP has been well-established in the scientific literature, and various modifications to the synthesis have been explored to optimize the yield and purity of the final product.
科学研究应用
THIP has been studied extensively for its potential pharmacological effects, including its ability to modulate the activity of GABA(A) receptors. GABA(A) receptors are involved in regulating the activity of neurotransmitters in the brain, and modulating their activity can have a variety of effects on brain function. THIP has been studied for its potential use in treating a variety of conditions, including anxiety, insomnia, and epilepsy.
属性
IUPAC Name |
2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-6-4-11-5-7(9(12)13)2-3-8(11)10-6;/h4,7H,2-3,5H2,1H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJRQXGEFRVYLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2CC(CCC2=N1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(Phenylsulfanyl)phenyl]formamide](/img/structure/B2910221.png)



![(5,6-dimethyl-3-(3-morpholinopropyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(4-methoxyphenyl)methanone](/img/structure/B2910227.png)
![4-chloro-N-[[4-(4-fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-3-nitrobenzamide](/img/structure/B2910228.png)

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide](/img/structure/B2910231.png)


![[3-Methyl-4-(morpholin-4-yl)phenyl]methanol](/img/structure/B2910236.png)


![N-(2,3-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2910242.png)